12-Deoxyerythromycin 9-oxime is primarily derived from erythromycin A through a reaction with hydroxylamine. This transformation typically occurs in the presence of mild acids, such as acetic acid, and polar solvents like isopropanol or methanol. The synthesis process can yield high amounts of the oxime derivative, which is essential for further modifications leading to clinically relevant antibiotics .
Chemically, 12-deoxyerythromycin 9-oxime belongs to the class of macrolide antibiotics, characterized by their large lactone rings and ability to inhibit bacterial protein synthesis. It is classified under the broader category of oximes due to the presence of the oxime functional group (-C=N-OH) at the 9-position of the erythromycin structure.
The synthesis of 12-deoxyerythromycin 9-oxime typically involves treating erythromycin A with hydroxylamine hydrochloride in a mildly acidic environment. The general reaction can be summarized as follows:
The reaction conditions are critical for optimizing yield and minimizing impurities. A typical procedure includes:
The molecular structure of 12-deoxyerythromycin 9-oxime can be represented as follows:
This structure contributes to its biological activity and stability under physiological conditions.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the identity and purity of synthesized compounds:
12-Deoxyerythromycin 9-oxime participates in several chemical reactions that modify its structure for further applications:
These reactions are essential for developing new antibiotics with improved efficacy against resistant bacterial strains .
The methylation process typically requires specific conditions to ensure selectivity for particular hydroxyl groups while minimizing side reactions. The choice of base and solvent plays a crucial role in achieving high yields .
The mechanism of action of 12-deoxyerythromycin 9-oxime primarily involves inhibition of bacterial protein synthesis. It binds to the bacterial ribosome's 50S subunit, blocking peptide elongation during translation.
Studies indicate that modifications at the C-9 position, such as those found in oximes, can enhance binding affinity and antibacterial activity compared to unmodified erythromycins . This mechanism underscores its utility in synthesizing derivatives with improved pharmacokinetic profiles.
These properties are critical for determining suitable formulations and delivery methods for therapeutic use .
12-Deoxyerythromycin 9-oxime serves several important roles in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: